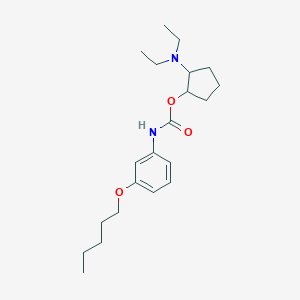
2-Amino-5-méthylthiazol-4-ol
Vue d'ensemble
Description
2-Amino-5-methylthiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its aromatic properties due to the delocalization of π-electrons. This compound is often used in various chemical and pharmaceutical applications due to its unique reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to ensure consistent product quality and yield.
Applications De Recherche Scientifique
2-Amino-5-methylthiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
Target of Action
2-Amino-5-methylthiazol-4-ol is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Mode of Action
For example, some thiazole derivatives have been shown to inhibit the formation of certain radicals, suggesting antioxidant activity . Other thiazole derivatives have been found to inhibit enzymes like DNA gyrase , which is crucial for DNA replication in bacteria, suggesting potential antimicrobial activity.
Biochemical Pathways
If it acts as an antimicrobial, it could interfere with bacterial DNA replication .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that 2-Amino-5-methylthiazol-4-ol could have similar solubility properties, which could influence its bioavailability.
Result of Action
Based on the known activities of thiazole derivatives, it’s possible that 2-amino-5-methylthiazol-4-ol could have antioxidant, antimicrobial, or other biological activities . These activities could result in various cellular effects, such as reduced oxidative stress or inhibited bacterial growth.
Action Environment
The action of 2-Amino-5-methylthiazol-4-ol could be influenced by various environmental factors. For instance, its solubility properties suggest that it could be more effective in certain solvents . Additionally, factors like pH and temperature could potentially influence its stability and efficacy.
Analyse Biochimique
Biochemical Properties
2-Amino-5-methylthiazol-4-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the preparation of acrylamide monomers and mixed-ligand complexes, which have potential anticancer and antibacterial activities . The compound interacts with enzymes such as diethylenetriamine (dien)-Cu(II) complexes, which are known for their biological activities . These interactions are crucial for the compound’s role in biochemical reactions, influencing its stability and reactivity.
Cellular Effects
2-Amino-5-methylthiazol-4-ol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has demonstrated antioxidant, antimicrobial, and anticancer properties, which are attributed to its ability to interact with cellular components and alter their functions . For instance, it can inhibit the formation of radicals and reduce oxidative stress in cells, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of 2-Amino-5-methylthiazol-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific active sites of enzymes, forming hydrogen bonds and arene interactions that stabilize the enzyme-substrate complex . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 2-Amino-5-methylthiazol-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-methylthiazol-4-ol can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or other environmental factors . Long-term studies have shown that 2-Amino-5-methylthiazol-4-ol can have sustained effects on cellular function, including prolonged antioxidant and antimicrobial activities . Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-Amino-5-methylthiazol-4-ol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
2-Amino-5-methylthiazol-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion into metabolites . These metabolic pathways are essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Amino-5-methylthiazol-4-ol is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . This transport and distribution are crucial for the compound’s localization and accumulation, which in turn affect its biological activity .
Subcellular Localization
The subcellular localization of 2-Amino-5-methylthiazol-4-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, where it interacts with various cellular components to exert its effects . This localization is essential for its activity and function, as it allows the compound to reach its target sites within the cell .
Analyse Des Réactions Chimiques
2-Amino-5-methylthiazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Comparaison Avec Des Composés Similaires
2-Amino-5-methylthiazol-4-ol can be compared with other similar compounds such as:
2-Aminothiazole: Similar in structure but lacks the methyl group at the C-5 position.
2-Amino-4-methylthiazole: Similar but with the amino group at the C-2 position.
2-Amino-5-ethylthiazole: Similar but with an ethyl group instead of a methyl group at the C-5 position.
The uniqueness of 2-Amino-5-methylthiazol-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-amino-5-methyl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZNHKHMOLXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309356 | |
| Record name | 2-Amino-5-methyl-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133833-95-1 | |
| Record name | 2-Amino-5-methyl-4-thiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methyl-4-thiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Methylamino)methyl]-2-furanmethanol](/img/structure/B135557.png)




![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)





